molecular formula C21H23N3S B3746861 N-benzyl-N'-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)thiourea

N-benzyl-N'-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)thiourea

Cat. No. B3746861
M. Wt: 349.5 g/mol
InChI Key: FITXJXUKNVMLNP-UHFFFAOYSA-N
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Description

“N-benzyl-N’-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)thiourea” is a complex organic compound. It contains a thiourea functional group, which is characterized by the presence of a sulfur atom double-bonded to a carbon atom, with two amine groups attached to the carbon . The compound also contains a benzyl group and a tetrahydrocarbazole moiety, which is a tricyclic structure containing a nitrogen atom .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate benzyl amine with a suitable isothiocyanate to form the thiourea . The tetrahydrocarbazole moiety could potentially be formed through a Fischer indole synthesis or a similar method .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the tricyclic tetrahydrocarbazole moiety. The thiourea functional group would likely be involved in hydrogen bonding interactions .


Chemical Reactions Analysis

Thioureas are known to participate in a variety of chemical reactions. They can act as nucleophiles, and can also be involved in hydrogen bonding interactions . The benzyl group and the tetrahydrocarbazole moiety could also potentially participate in various reactions depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Thioureas typically have relatively high melting points due to their ability to form hydrogen bonds . The presence of the benzyl group and the tetrahydrocarbazole moiety could also influence the compound’s properties .

Scientific Research Applications

Chemo- and Regioselective Oxidation

This compound can be used in the chemo- and regioselective oxidation of substituted 2,3,4,9-tetrahydro-1H-carbazoles . The oxidation process can lead to the synthesis of 2,3,4,9-tetrahydro-1H-carbazol-1-ones or 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones depending on the nature of the selected oxidant .

Biological Activity

Tetrahydrocarbazole derivatives, which include this compound, have exhibited a broad spectrum of biological activity. They have shown antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity .

Functionalization of Position 1 in Tetrahydrocarbazoles

A promising route to the functionalization of position 1 in tetrahydrocarbazoles involves the respective tetrahydrocarbazolones that can be converted under mild conditions into various functionalized tetrahydrocarbazoles .

Reactions at the Benzylic Position

The compound can undergo reactions at the benzylic position, which can be resonance stabilized . This can lead to various chemical transformations and synthesis of new compounds .

Antitubercular Activity

Compounds with triazole and thiazole pharmacophore units, which can be synthesized from this compound, have shown significant antitubercular activity .

Antimicrobial Activity

Derivatives of this compound have shown significant antimicrobial activity .

Antineoplastic Activity

Compounds derived from this compound have shown antineoplastic (anti-cancer) activity .

Anticonvulsant Activity

Derivatives of this compound have shown anticonvulsant activity .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on its exact structure and properties. Proper safety precautions should always be taken when handling chemical compounds .

Mechanism of Action

Target of Action

The primary targets of the compound “1-Benzyl-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)thiourea” are currently unknown. This compound is a derivative of tetrahydrocarbazole, which has been associated with a broad spectrum of biological activity

Mode of Action

It is known that the compound’s structure, particularly the presence of oxygenated or amine-containing substituents at position 1 of the partially saturated ring of the tricyclic system, plays a crucial role in its biological activity .

Biochemical Pathways

The compound may affect various biochemical pathways due to its structural similarity to tetrahydrocarbazole derivatives, which have exhibited antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity . The exact pathways affected by this compound and their downstream effects are subjects of ongoing research.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given its structural similarity to tetrahydrocarbazole derivatives, it may exhibit a range of biological activities, including antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic effects

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the nature of the selected oxidant can lead to the formation of divergent products Additionally, factors such as temperature, pH, and the presence of other compounds can also affect the compound’s action

properties

IUPAC Name

1-benzyl-3-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3S/c25-21(22-13-15-6-2-1-3-7-15)23-14-16-10-11-20-18(12-16)17-8-4-5-9-19(17)24-20/h1-3,6-7,10-12,24H,4-5,8-9,13-14H2,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FITXJXUKNVMLNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=S)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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